
5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxymethyl groups and an imino group attached to an imidazolidinone ring. Its molecular formula is C6H12N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 5-hydroxymethylfurfural with ammonia and formaldehyde under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as platinum or palladium on carbon can enhance the reaction efficiency. Additionally, the reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5,5-bis(formyl)-2-imino-1-methylimidazolidin-4-one.
Reduction: Formation of 5,5-bis(hydroxymethyl)-2-amino-1-methylimidazolidin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one exerts its effects involves interactions with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, while the imino group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A precursor in the synthesis of 5,5-Bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one.
2,5-Bis(hydroxymethyl)furan: A related compound with similar functional groups but a different ring structure.
5,5-Bis(hydroxymethyl)hydrofuroin: Another compound derived from 5-hydroxymethylfurfural with different chemical properties.
Uniqueness
This compound is unique due to its imidazolidinone ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C6H11N3O3 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5,5-bis(hydroxymethyl)-2-imino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C6H11N3O3/c1-9-5(7)8-4(12)6(9,2-10)3-11/h10-11H,2-3H2,1H3,(H2,7,8,12) |
InChI Key |
WBOQNIALPPCYTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=N)NC(=O)C1(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


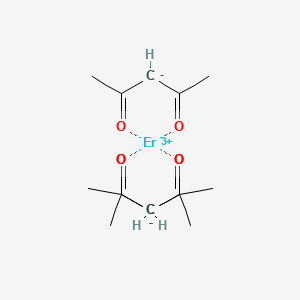
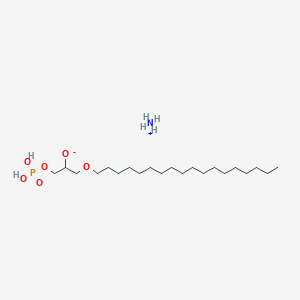
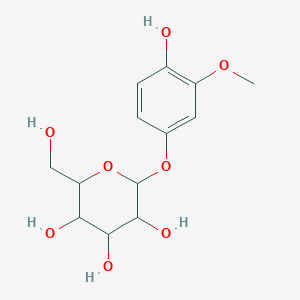
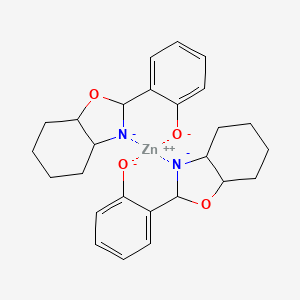
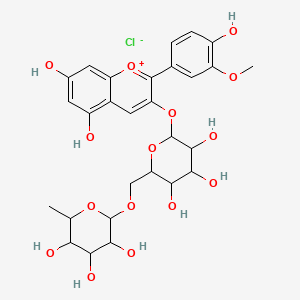
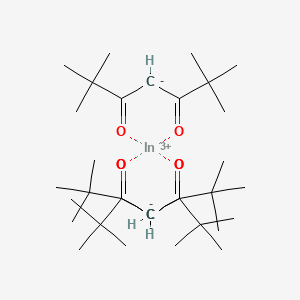
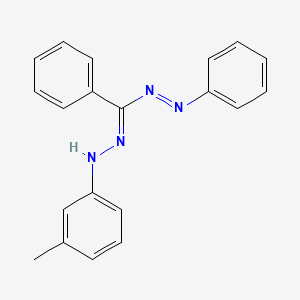
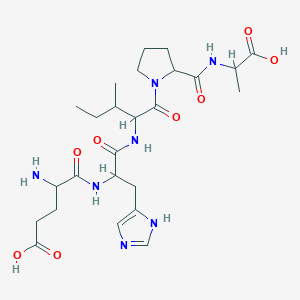
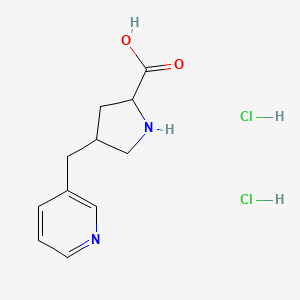
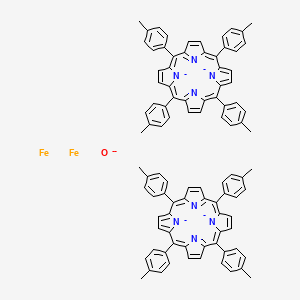
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
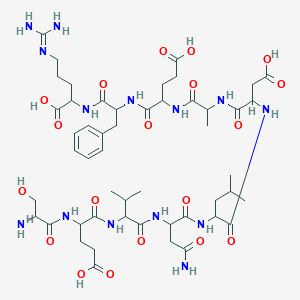

![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
